N-Phenyl 4-bromo-3-methylbenzamide
Overview
Description
N-Phenyl 4-bromo-3-methylbenzamide is an organic compound with the molecular formula C14H12BrNO. It is a derivative of benzamide, characterized by the presence of a bromine atom at the 4-position and a methyl group at the 3-position on the benzene ring, along with a phenyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl 4-bromo-3-methylbenzamide typically involves the reaction of 4-bromo-3-methylbenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl 4-bromo-3-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxide derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Substitution: Formation of various substituted benzamides.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amine derivatives.
Hydrolysis: Formation of 4-bromo-3-methylbenzoic acid and aniline.
Scientific Research Applications
N-Phenyl 4-bromo-3-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Phenyl 4-bromo-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the benzene ring, along with the phenyl group on the amide nitrogen, contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methyl-N-phenylbenzamide: Similar structure but with different substituents.
N-(4-bromophenyl)-3-methoxybenzamide: Contains a methoxy group instead of a methyl group.
N-Methyl 4-bromo-3-methoxybenzamide: Contains a methyl group on the nitrogen instead of a phenyl group .
Uniqueness
N-Phenyl 4-bromo-3-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position and the methyl group at the 3-position on the benzene ring, along with the phenyl group on the amide nitrogen, makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-3-methyl-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c1-10-9-11(7-8-13(10)15)14(17)16-12-5-3-2-4-6-12/h2-9H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITUUIPFJXYABP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674387 | |
Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-81-6 | |
Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1020252-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-3-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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